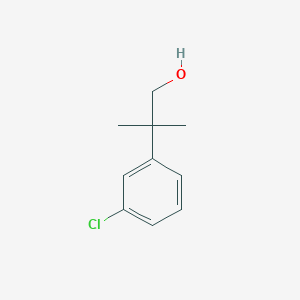

2-(3-Chlorophenyl)-2-methylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chlorophenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol with a chlorophenyl group attached to the carbon atom adjacent to the hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products Formed

Oxidation: 2-(3-Chlorophenyl)-2-methylpropan-1-one.

Reduction: 2-(3-Chlorophenyl)-2-methylpropane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(3-Chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving secondary alcohols.

Medicine: It is investigated for its potential pharmacological properties, including its use as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, the compound may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chlorophenyl group can influence the compound’s reactivity and binding affinity to various proteins and receptors, affecting its overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups.

2-(3-Chlorophenyl)-2-methylpropan-1-one: The oxidized form of 2-(3-Chlorophenyl)-2-methylpropan-1-ol.

2-(3-Chlorophenyl)-2-methylpropane: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific combination of a secondary alcohol and a chlorophenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.

Actividad Biológica

2-(3-Chlorophenyl)-2-methylpropan-1-ol, also known by its CAS number 93748-31-3, is an organic compound characterized by a chlorinated phenyl group and an alcohol functional group. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and toxicology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a three-carbon chain with a hydroxyl group (-OH) and a chlorinated aromatic ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

Neurotoxicity Studies

Studies involving structurally related compounds suggest that chlorinated alcohols can exhibit neurotoxic effects. Investigations into the mechanisms of toxicity have shown that such compounds can interfere with neurotransmitter systems, potentially leading to neurodegenerative effects. The specific neurotoxic profile of this compound remains to be fully elucidated but warrants further investigation due to the implications for human health.

Study 1: Antimicrobial Activity

A study conducted on related chlorinated phenolic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating a potentially effective antimicrobial agent. Although direct data on this compound is lacking, it is reasonable to explore its efficacy in similar assays.

Study 2: Neurotoxic Effects

In a neurotoxicity assessment involving structurally analogous compounds, researchers observed that certain chlorinated alcohols induced apoptosis in neuronal cell lines at concentrations as low as 10 µM. The mechanism was linked to oxidative stress and mitochondrial dysfunction. Further research is needed to determine if this compound exhibits comparable neurotoxic effects.

Toxicity Profile

The toxicity profile of this compound suggests potential hazards:

| Toxicity Parameter | Description |

|---|---|

| Acute Toxicity | Fatal if swallowed; causes skin irritation. |

| Chronic Effects | Potential neurotoxic effects based on structural analogs. |

Propiedades

Número CAS |

93748-31-3 |

|---|---|

Fórmula molecular |

C10H13ClO |

Peso molecular |

184.66 g/mol |

Nombre IUPAC |

2-(3-chlorophenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H13ClO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 |

Clave InChI |

MAPZIQZDTJLXRU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CO)C1=CC(=CC=C1)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.